3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea
Description
3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C17H17ClN4OS |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C17H17ClN4OS/c1-11-5-4-8-19-15(11)22(17-20-10-12(2)24-17)16(23)21-14-7-3-6-13(18)9-14/h3-9,12H,10H2,1-2H3,(H,21,23) |
InChI Key |
KLLPLOQRRONBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=C(C=CC=N2)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methylpyridinyl groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea: Lacks the methyl group on the thiazole ring.
3-(3-Chlorophenyl)-1-(5-methyl-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea: Lacks the dihydro component in the thiazole ring.
3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(pyridin-2-yl)urea: Lacks the methyl group on the pyridine ring.
Uniqueness
The unique combination of the chlorophenyl, methyl-dihydrothiazole, and methylpyridinyl groups in 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylpyridin-2-yl)urea contributes to its distinct chemical properties and potential applications. The presence of these specific functional groups can influence its reactivity, biological activity, and overall utility in various fields.
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